molecular formula C26H22 B14328132 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) CAS No. 102949-52-0

1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)

Cat. No.: B14328132
CAS No.: 102949-52-0
M. Wt: 334.5 g/mol
InChI Key: GRJYSOAPWZYPBI-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) is an organic compound characterized by its unique structure, which includes a phenylene group connected by ethene bridges to two ethenylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) typically involves a condensation reaction. One common method is the reaction of 1,4-phenylenediacetic acid with 4-ethenylbenzene under acidic conditions, using p-toluenesulfonic acid as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene).

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl groups to ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. Additionally, its structural features enable it to form complexes with metal ions, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) is unique due to its specific combination of phenylene and ethenylbenzene groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.

Properties

CAS No.

102949-52-0

Molecular Formula

C26H22

Molecular Weight

334.5 g/mol

IUPAC Name

1,4-bis[2-(4-ethenylphenyl)ethenyl]benzene

InChI

InChI=1S/C26H22/c1-3-21-5-9-23(10-6-21)13-15-25-17-19-26(20-18-25)16-14-24-11-7-22(4-2)8-12-24/h3-20H,1-2H2

InChI Key

GRJYSOAPWZYPBI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=C

Origin of Product

United States

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